6-Fluoro-8-methyl-5-nitroquinoline is a synthetic compound belonging to the quinoline family, characterized by the presence of a fluorine atom, a methyl group, and a nitro group attached to the quinoline ring. Its molecular formula is and it has a molecular weight of approximately 192.15 g/mol. This compound has garnered interest due to its potential biological activities and applications in various fields, particularly in medicinal chemistry.
The compound is synthesized through various chemical methods, primarily involving the fluorination of quinoline derivatives. It is available from several chemical suppliers and research institutions, indicating its relevance in scientific research.
6-Fluoro-8-methyl-5-nitroquinoline is classified as a fluorinated heterocyclic compound. Its structure allows it to participate in diverse chemical reactions, making it a subject of study in organic chemistry and pharmacology.
The synthesis of 6-Fluoro-8-methyl-5-nitroquinoline typically involves:
The molecular structure of 6-Fluoro-8-methyl-5-nitroquinoline features:
CC1=C(C=CC2=C1C(=CN=C2)N(=O)=O)F
.6-Fluoro-8-methyl-5-nitroquinoline can undergo various chemical reactions:
The mechanism of action for 6-Fluoro-8-methyl-5-nitroquinoline involves:
This action leads to rapid bacterial death, making it a candidate for further development in antimicrobial therapies.
6-Fluoro-8-methyl-5-nitroquinoline has several scientific uses:
CAS No.: 21900-52-7
CAS No.:
CAS No.: 2514-52-5